molecular formula C9H6N2 B589319 5,11-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene CAS No. 146258-61-9

5,11-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene

Cat. No.: B589319
CAS No.: 146258-61-9
M. Wt: 142.161
InChI Key: ADCHNKPOCHCEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azeto[1’,2’:1,2]pyrrolo[3,4-b]pyridine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azeto[1’,2’:1,2]pyrrolo[3,4-b]pyridine typically involves multi-step processes that include cyclization reactions. One common method involves the cyclization of appropriate precursors under controlled conditions to form the fused ring system. For instance, the synthesis may start with a pyrrole derivative, which undergoes a series of reactions including cyclization, annulation, and functional group modifications to yield the desired compound .

Industrial Production Methods: Industrial production of Azeto[1’,2’:1,2]pyrrolo[3,4-b]pyridine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated reactors and optimized reaction conditions to facilitate large-scale synthesis. The use of catalysts and specific reagents can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Azeto[1’,2’:1,2]pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups such as carbonyl or nitro groups.

    Reduction: Reduction reactions can be employed to modify the electronic properties of the compound, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Azeto[1’,2’:1,2]pyrrolo[3,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a scaffold for drug development, particularly in the design of inhibitors for specific enzymes and receptors.

    Industry: The compound is used in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of Azeto[1’,2’:1,2]pyrrolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

    Pyrrolo[3,4-c]pyridine: Another heterocyclic compound with a similar fused ring system but different nitrogen atom positions.

    Pyrrolo[2,3-b]pyridine: A compound with a different arrangement of the pyrrole and pyridine rings.

Uniqueness: Azeto[1’,2’:1,2]pyrrolo[3,4-b]pyridine is unique due to its specific ring fusion and electronic properties, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and material science .

Properties

CAS No.

146258-61-9

Molecular Formula

C9H6N2

Molecular Weight

142.161

IUPAC Name

azeto[5,6]pyrrolo[1,2-b]pyridine

InChI

InChI=1S/C9H6N2/c1-2-7-6-11-5-3-8(11)9(7)10-4-1/h1-6H

InChI Key

ADCHNKPOCHCEAY-UHFFFAOYSA-N

SMILES

C1=CC2=CN3C=CC3=C2N=C1

Synonyms

Azeto[1,2:1,2]pyrrolo[3,4-b]pyridine (9CI)

Origin of Product

United States

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